molecular formula C9H8N4O2 B13701385 5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic Acid CAS No. 864461-17-6

5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic Acid

Cat. No.: B13701385
CAS No.: 864461-17-6
M. Wt: 204.19 g/mol
InChI Key: KPHLUVXMWIKCKZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic Acid is a heterocyclic compound that features both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic Acid typically involves the condensation of 2-pyrazinecarboxylic acid with 5-methylimidazole under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrazinecarboxylic Acid: Shares the pyrazine ring but lacks the imidazole moiety.

    5-Methylimidazole: Contains the imidazole ring but lacks the pyrazine moiety.

    2-(2-Pyrazinyl)-1H-imidazole-4-carboxylic Acid: Similar structure but without the methyl group.

Uniqueness

5-Methyl-2-(2-pyrazinyl)-1H-imidazole-4-carboxylic Acid is unique due to the presence of both imidazole and pyrazine rings, which confer distinct chemical and biological properties

Properties

CAS No.

864461-17-6

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-methyl-2-pyrazin-2-yl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-5-7(9(14)15)13-8(12-5)6-4-10-2-3-11-6/h2-4H,1H3,(H,12,13)(H,14,15)

InChI Key

KPHLUVXMWIKCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=NC=CN=C2)C(=O)O

Origin of Product

United States

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